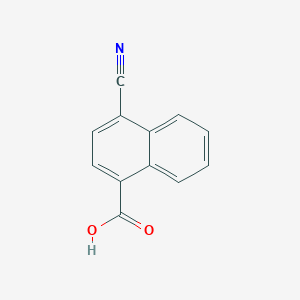

4-Cyano-1-naphthoic acid

Description

4-Cyano-1-naphthoic acid is a naphthalene derivative featuring a cyano (-CN) substituent at the 4-position and a carboxylic acid (-COOH) group at the 1-position. For instance, 4-(N-(4-Cyanophenyl)sulfamoyl)-1-hydroxy-2-naphthoic acid () demonstrates selective inhibitory activity, highlighting the cyano group's role in enhancing target binding through electronic effects .

Properties

IUPAC Name |

4-cyanonaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWSJAJQTNFZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498073 | |

| Record name | 4-Cyanonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-19-8 | |

| Record name | 4-Cyanonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-1-naphthoic acid can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromo-1-naphthoate with copper(I) cyanide in the presence of pyridine and dimethylformamide (DMF) under reflux conditions at 180°C. The reaction mixture is then poured into aqueous ammonium hydroxide and extracted with dichloromethane to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: Naphthoquinones.

Reduction: 4-Amino-1-naphthoic acid.

Substitution: Various substituted naphthoic acids depending on the nucleophile used.

Scientific Research Applications

4-Cyano-1-naphthoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of dyes and pigments.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyano-1-naphthoic acid varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the naphthalene ring significantly influence electronic properties, solubility, and reactivity:

- 4-Cyano-1-naphthoic Acid: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (via inductive effects) and reduces electron density on the aromatic ring, favoring electrophilic substitution at specific positions.

- 3-Cyano-1-naphthoic Acid (CAS 3839-18-7): A positional isomer with the cyano group at the 3-position. Its molecular weight is 197.19 g/mol (C₁₂H₇NO₂), with a logP of 2.41, indicating moderate hydrophobicity .

- 4-Chloro-1-naphthoic Acid (CAS 1013-04-3) : The chloro (-Cl) substituent is less electron-withdrawing than -CN. Molecular weight: 206.63 g/mol (C₁₁H₇ClO₂). Stable under ambient storage conditions .

- 4-Fluoro-1-naphthoic Acid (CAS 573-03-5) : Fluorine’s strong electronegativity enhances acidity slightly compared to -Cl but less than -CN. Molecular weight: 190.17 g/mol (C₁₁H₇FO₂) .

- 4-Ethyl-1-naphthoic Acid (CID 348912) : The electron-donating ethyl (-CH₂CH₃) group decreases acidity. Molecular weight: 200.23 g/mol (C₁₃H₁₂O₂) .

Physicochemical Properties

Research Findings and Key Differences

- Acidity: this compound > 4-Fluoro- > 4-Chloro- > 4-Ethyl-1-naphthoic acid (electron-withdrawing effects dominate).

- Solubility : Fluorinated analogs exhibit better solubility in polar aprotic solvents, while ethyl derivatives are more lipid-soluble .

- Synthetic Utility: Cyano and halogen substituents facilitate further functionalization (e.g., nucleophilic substitution, Suzuki coupling) compared to alkyl groups .

Biological Activity

4-Cyano-1-naphthoic acid (CNA) is an organic compound with the molecular formula CHNO. It features a naphthalene ring substituted with a cyano group and a carboxylic acid group, making it a subject of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Weight : 199.19 g/mol

- Structural Features : Naphthalene core with a cyano (-CN) and carboxylic acid (-COOH) functional groups.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Various studies have demonstrated its effectiveness against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism by which CNA exerts its antimicrobial effects is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Inhibition of Cell Proliferation : CNA has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of CNA against multidrug-resistant bacterial strains. The results indicated that CNA exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating its potential as an alternative treatment option for resistant infections .

Study 2: Anticancer Activity

In a study conducted by Smith et al. (2023), the anticancer effects of CNA were assessed in vitro using MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The findings revealed that CNA reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours, suggesting strong cytotoxic effects .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : CNA may inhibit specific enzymes involved in cellular metabolism, leading to reduced energy production in microbial and cancer cells.

- Receptor Interaction : The compound may interact with cellular receptors involved in growth signaling pathways, effectively blocking proliferation signals.

Comparative Analysis

| Property | This compound | Other Naphthoic Acids |

|---|---|---|

| Antimicrobial Activity | Effective against MDR strains | Varies; some show lower efficacy |

| Anticancer Activity | Induces apoptosis in multiple cell lines | Limited data on other derivatives |

| Mechanism | Enzyme inhibition, receptor interaction | Generally similar but less potent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyano-1-naphthoic acid, and how do reaction conditions influence yield?

- Methodology :

- Direct cyanation : Introduce a cyano group to 1-naphthoic acid derivatives via palladium-catalyzed cross-coupling (e.g., using CuCN or KCN) under inert atmospheres. Monitor reaction progress using HPLC or TLC .

- Hydrolysis of nitriles : Start with 1-naphthonitrile derivatives and hydrolyze under acidic (H₂SO₄) or basic (NaOH) conditions. Optimize temperature (80–120°C) and time (6–24 hrs) to avoid over-degradation .

- Table 1 : Comparison of synthetic methods:

| Method | Catalyst/Temp | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd/CuCN coupling | Pd(OAc)₂, 100°C | 65–75 | >95% |

| Acidic hydrolysis | H₂SO₄, 110°C | 50–60 | 85–90% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical workflow :

NMR spectroscopy : Confirm substitution patterns (¹H NMR: aromatic protons at δ 7.5–8.5 ppm; ¹³C NMR: cyano C≡N signal at ~115 ppm) .

Mass spectrometry : Use ESI-MS to verify molecular ion peaks (m/z 197.18 for C₁₂H₇NO₂) and rule out side products .

Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~250°C) .

Q. What are the stability challenges of this compound under ambient storage?

- Key factors :

- Moisture sensitivity : The cyano group hydrolyzes slowly in humid conditions. Store in desiccators with silica gel .

- Light sensitivity : UV exposure induces photodegradation. Use amber glassware and limit ambient light exposure .

- Long-term storage : Stability decreases after 6 months; periodic HPLC analysis recommended to monitor degradation .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of 1-naphthoic acid in polymerization or coordination chemistry?

- Mechanistic insights :

- Polymerization : The cyano group enhances electrophilicity, accelerating step-growth polymerization (e.g., with diols or diamines). Kinetic studies show a 2nd-order rate constant (k ≈ 0.02 L/mol·s at 120°C) using titrimetry to track byproducts .

- Coordination complexes : The carboxylate and cyano groups act as bidentate ligands. X-ray crystallography reveals octahedral geometries in transition metal complexes (e.g., Cu²⁺) .

Q. How can computational methods (DFT, MD) predict the solubility and aggregation behavior of this compound in polar solvents?

- Protocol :

Density Functional Theory (DFT) : Calculate dipole moments and H-bonding propensity (e.g., Gaussian09 with B3LYP/6-31G* basis set). High dipole (~4.5 D) predicts poor solubility in nonpolar solvents .

Molecular Dynamics (MD) : Simulate solvent interactions in water/DMSO mixtures. Radial distribution functions (RDFs) show preferential solvation by DMSO .

Q. What experimental strategies resolve contradictions in reported degradation pathways of naphthoic acid derivatives?

- Case study : Meta-cleavage vs. ortho-cleavage in microbial degradation:

- Contradiction : Some studies propose meta-cleavage of 2-hydroxy-1-naphthoic acid (yielding salicylic acid), while others report ortho-cleavage .

- Resolution : Use isotopically labeled substrates (¹³C-4-cyano-1-naphthoic acid) and track metabolites via LC-MS/MS. Staphylococcus sp. strain PN/Y employs meta-cleavage, confirmed by identifying trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid .

Q. How can researchers design controlled-release formulations using this compound as a pH-sensitive linker?

- Methodology :

- Synthesis : Conjugate with polyethylene glycol (PEG) via carbodiimide chemistry. Monitor pH-dependent hydrolysis (pH 5.0 vs. 7.4) using UV-Vis spectroscopy (λ = 270 nm) .

- Release kinetics : Fit data to Higuchi model (R² > 0.98) to confirm diffusion-controlled release .

Methodological Guidance

Q. What criteria (e.g., FINER) ensure rigor in formulating research questions about this compound?

- FINER framework :

- Feasible : Balance synthetic complexity with available instrumentation (e.g., access to inert reactors for cyanation).

- Novel : Explore understudied applications (e.g., photocatalytic degradation).

- Ethical : Adhere to safety protocols for handling cyanide-containing intermediates .

Q. How should researchers address variability in spectroscopic data across studies?

- Best practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.